molecular formula C8H12N2O B1359440 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1100750-13-7

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B1359440
CAS No.: 1100750-13-7
M. Wt: 152.19 g/mol
InChI Key: BRZLVJBUJXQPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:

Future Directions

The future directions for the research and development of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given their known antimicrobial properties , these compounds could be further studied for their potential use as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-methoxypyridine with ethyl chloroacetate in the presence of a base, followed by cyclization . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent compared to its analogs .

Properties

IUPAC Name

6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLVJBUJXQPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add acetic acid (40 mL) to a heterogeneous solution of 6-methoxyimidazopyridine (1.0 g; 1.0 equiv; 6.75 mmoles) and 10% palladium on carbon (1.0 g; 1.4 equiv; 9.40 mmoles). Evacuate and backfill the reaction vessel with nitrogen (3×) then hydrogen (3×). Vigorously stir the reaction under hydrogen at ambient temperature for 3 hours. Filter the reaction mixture through celite, and wash the filter cake with a 1:1 mixture of dichloromethane and methanol. Concentrate the filtrate and dissolve the crude product mixture in 20 mL methanol, then load onto a scx ion-exchange column. Elute with methanol followed by 2M ammonia in methanol to give 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.00 g; 97%) as a colorless oil. 1H NMR (DMSO): δ 1.84-1.94 (m, 1H), 2.00-2.09 (m, 1H), 2.63-2.68 (m, 2H), 3.27 (s, 3H), 3.77-3.82 (m, 1H), 3.92-4.03 (m, 2 H), 6.74 (d, 1H), 6.91 (d, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 4
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.